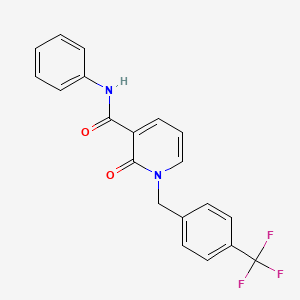

2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Description

This compound belongs to the class of pyridinecarboxamide derivatives, characterized by a 1,2-dihydropyridine core substituted with a phenyl carboxamide group at position 3, a 4-(trifluoromethyl)benzyl group at position 1, and a keto group at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the phenyl carboxamide contributes to hydrogen-bonding interactions, making it a candidate for medicinal chemistry applications .

Propriétés

IUPAC Name |

2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-10-8-14(9-11-15)13-25-12-4-7-17(19(25)27)18(26)24-16-5-2-1-3-6-16/h1-12H,13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNYFSAYUDUTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzylamine with a suitable pyridinecarboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: The compound can serve as a building block for the synthesis of more complex molecules and materials.

Biology: It may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mécanisme D'action

The mechanism of action of 2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.

Comparaison Avec Des Composés Similaires

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Trends and Research Findings

N-Methylation () reduces hydrogen-bonding capacity, which may decrease binding to polar active sites but improve membrane permeability.

Benzyl Substitution Patterns :

- The para-CF₃ group in the target compound and enhances electron-withdrawing effects compared to meta-CF₃ in . This may influence π-π stacking interactions in biological targets.

- Nitro groups () introduce strong electron-withdrawing effects, which could improve reactivity but reduce metabolic stability.

Calculated vs. The 5-chloro derivative () is the only compound with confirmed experimental values.

Activité Biologique

2-Oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyridine ring, a carbonyl group, and a trifluoromethyl-substituted benzyl moiety, which may influence its interactions with biological targets.

- Molecular Formula : C20H15F3N2O2

- CAS Number : 338781-67-2

- Molar Mass : 372.34 g/mol

The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Similar pyridinones have been investigated for their anticancer potential, indicating a need for further exploration of this compound's efficacy against specific cancer types .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which could be attributed to its structural features that allow interaction with bacterial cell membranes or specific enzymes involved in bacterial metabolism.

- Anti-inflammatory Effects : There is evidence suggesting that compounds with similar structures can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit key enzymes involved in disease pathways, thereby reducing symptoms or disease progression .

Study on Anticancer Activity

A study investigated the effects of various pyridinones on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation. Although this compound was not specifically tested, its structural similarity suggests potential efficacy .

Antimicrobial Testing

In vitro tests demonstrated that compounds with similar structures showed promising antibacterial activity against common pathogens. This raises the possibility that this compound may also possess such properties .

Data Table of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-methyl-2-oxo-1-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide | Structure | Contains a methyl group instead of phenyl |

| N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate | Structure | An ester derivative with different reactivity patterns |

| 6-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,6-dihydro-3-pyridinecarboxamide | Structure | Additional oxygen may alter pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.